molecular formula C8H2Br2O3 B14655984 4,6-Dibromo-2-benzofuran-1,3-dione CAS No. 41635-06-7

4,6-Dibromo-2-benzofuran-1,3-dione

Cat. No.: B14655984
CAS No.: 41635-06-7
M. Wt: 305.91 g/mol
InChI Key: ZKBFMTWQQKMTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-2-benzofuran-1,3-dione is a brominated derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-benzofuran-1,3-dione typically involves the bromination of benzofuran derivatives. One common method is the bromination of 2-benzofuran-1,3-dione using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound’s electron-deficient 1,3-dione system undergoes nucleophilic attacks at the carbonyl positions. For example:

  • Amine addition : Reaction with primary amines (e.g., aniline derivatives) forms stable enamine intermediates. These intermediates can further cyclize under acidic conditions to yield fused heterocycles .

  • Alcohol addition : Methanol or ethanol in the presence of catalytic acid produces hemiacetal derivatives, which are isolable under anhydrous conditions .

Table 1: Nucleophilic Additions

NucleophileProductYield (%)ConditionsSource
AnilineEnamine adduct72RT, DMF, 12h
MethanolHemiacetal65H₂SO₄, reflux

Bromoenolcyclization

The bromine substituents enable regioselective cyclization. For instance, treatment with pyridinium tribromide promotes bromo-enolcyclization to form tetrahydrobenzofuran derivatives. This reaction proceeds via enol tautomerization followed by intramolecular bromine displacement .

Key Observations :

  • Exo vs. endo selectivity : Bromocyclization yields both exo- and endo-cyclized products, unlike iodine-mediated reactions (exo-only) .

  • Oxidative aromatization : Subsequent oxidation with Na₂CO₃ or DBU converts intermediates into dihydrobenzofurans .

Halogen Substitution Reactions

The bromine atoms at positions 4 and 6 participate in nucleophilic aromatic substitution (SNAr) under specific conditions:

  • Phosphonation : Reaction with triethyl phosphite (Arbuzov reaction) replaces bromine with phosphonate groups, yielding 2-phosphonomethyl derivatives (e.g., 12a–b , 54–62% yield) .

  • Amination : Substitution with ammonia or amines under high-temperature Pd catalysis produces amino-functionalized benzofurans .

Table 2: Substitution Reactions

ReagentProductYield (%)ConditionsSource
P(OEt)₃Phosphonate58110°C, 6h
NH₃4,6-Diamino derivative41Pd(OAc)₂, 150°C

Oxidation and Reduction

  • Oxidation : The dione moiety resists further oxidation, but side-chain bromines can oxidize to hydroxyl groups under strongly acidic H₂O₂ conditions .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dione to a diol, though over-reduction of bromines may occur.

Cycloaddition and Cross-Coupling

  • Diels-Alder reactivity : The electron-deficient furan ring acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., anthracene), forming polycyclic adducts .

  • Suzuki coupling : Bromines enable Pd-mediated coupling with arylboronic acids, introducing aryl groups at positions 4 and 6 .

Comparative Reactivity

Table 3: Reaction Pathways vs. Analogues

Reaction4,6-Dibromo-2-benzofuran-1,3-dioneNon-brominated Analogue
SNArHigh (Br activates ring)Low
CyclizationBromine-directedRequires external halogens
OxidationStable dione coreProne to over-oxidation

Mechanistic Insights

  • Electrophilicity : The dione’s carbonyl groups exhibit enhanced electrophilicity due to electron-withdrawing bromines (Hammett σₚ⁺ = +0.23 for Br) .

  • Resonance effects : Bromines stabilize transition states in SNAr via negative hyperconjugation .

This compound’s versatility in generating complex architectures (e.g., phosphonates, heterocycles) underscores its utility in medicinal chemistry and materials science. Further studies could explore enantioselective transformations and catalytic applications.

Comparison with Similar Compounds

Properties

CAS No.

41635-06-7

Molecular Formula

C8H2Br2O3

Molecular Weight

305.91 g/mol

IUPAC Name

4,6-dibromo-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H2Br2O3/c9-3-1-4-6(5(10)2-3)8(12)13-7(4)11/h1-2H

InChI Key

ZKBFMTWQQKMTBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC2=O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.